molecular formula C7H18Cl2N2 B13478459 N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride

N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride

Cat. No.: B13478459
M. Wt: 201.13 g/mol
InChI Key: AZNWVZYJGAHQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride is a cyclopropane-based organic compound featuring a dimethylamine group and a methylaminomethyl substituent on the cyclopropane ring. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

N,N-dimethyl-1-(methylaminomethyl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-8-6-7(4-5-7)9(2)3;;/h8H,4-6H2,1-3H3;2*1H

InChI Key

AZNWVZYJGAHQLA-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CC1)N(C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation via Diazo Compounds

  • Procedure:
    An aminoalkyl precursor, such as N,N-dimethyl-1-aminomethyl-alkene, is reacted with diazomethane or a diazoester in the presence of a transition metal catalyst (e.g., copper or rhodium complexes). The carbene generated from diazo compounds inserts into the alkene, forming the cyclopropane ring.

  • Research Findings:
    Although specific data on this exact compound are limited, similar methodologies have yielded cyclopropanated amines with yields exceeding 80%. The process typically involves:

    • Preparation of the aminoalkene precursor.
    • Addition of diazomethane or a stabilized diazoester.
    • Catalysis with Rh(II) or Cu(I) complexes under inert atmosphere.
    • Purification via chromatography.
  • Limitations:
    Handling diazo compounds requires caution due to their explosive nature. Additionally, regioselectivity and stereoselectivity depend on the substrate and catalyst used.

Metal-Catalyzed Carbene Transfer

  • Catalysts: Rhodium(II) acetate, copper catalysts, or iron complexes.

  • Reaction Conditions:
    Typically conducted at room temperature or slightly elevated temperatures under inert atmosphere, with solvents such as dichloromethane or tetrahydrofuran.

  • Outcome:
    High regioselectivity and yields (up to 85%) with minimal side products.

Multi-Step Synthesis Involving Activation and Substitution

This approach involves initial formation of a suitable intermediate, such as a chlorinated or sulfonated derivative, followed by nucleophilic substitution with methylamine or related amines.

Preparation of Activated Intermediates

  • Chlorination or Sulfonation:
    As indicated in patent literature, intermediates like (R)-l-chloro-N,N-dimethylpropan-2-amine hydrochloride or related sulfonates are synthesized via chlorination of N,N-dimethylpropan-2-amine derivatives.

  • Reference:
    The patent WO2017035224A1 describes the synthesis of activated intermediates such as (R)-l-chloro-N,N-dimethylpropan-2-amine HCl, which are then used for subsequent nucleophilic substitution reactions (source).

Nucleophilic Substitution with Methylamine

  • Procedure:
    The activated intermediate reacts with methylamine or methylamino derivatives under controlled conditions:

    • Solvent: Ethanol, tetrahydrofuran, or aqueous media.
    • Temperature: Typically between 0°C and 80°C.
    • Reaction Time: Several hours to ensure complete substitution.
  • Outcome:
    Formation of the target compound, which is then isolated and purified.

Salt Formation

  • The free base is converted into its dihydrochloride salt by treatment with hydrochloric acid in an aqueous medium, ensuring high purity and stability.

Hydrogenation and Reductive Amination Approaches

Though less common for this specific compound, reductive amination of aldehyde or ketone precursors can be employed:

  • Procedure:
    Condensation of cyclopropanone derivatives with methylamine, followed by reduction with sodium borohydride or similar reducing agents.

  • Research Data:
    While detailed procedures for this exact compound are scarce, analogous methods have been successfully applied in related amine syntheses.

Summary of Key Preparation Parameters

Method Starting Materials Catalysts/Reagents Reaction Conditions Yield Notes
Cyclopropanation via diazo compounds Aminoalkene derivatives Rh(II) or Cu(I) catalysts Inert atmosphere, room temp to 50°C Up to 85% Requires handling diazo reagents
Nucleophilic substitution of activated intermediates N,N-Dimethylpropan-2-amine derivatives Methylamine, HCl 0–80°C, aqueous or alcoholic media 90%+ Patent-based methods; high purity
Reductive amination Cyclopropanone derivatives Sodium borohydride Mild conditions Variable Less documented for this compound

Notes on Purification and Salt Formation

  • Purification:
    Chromatography (silica gel, preparative HPLC) is commonly employed post-synthesis to isolate the pure compound.

  • Salt Formation: Acidic treatment with hydrochloric acid converts the free base into dihydrochloride, enhancing stability and solubility.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines with different substitution patterns.

Scientific Research Applications

N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Salt Form
Target Compound Not explicitly provided Cyclopropane, dimethylamine, methylamino Dihydrochloride
N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride C₇H₁₅ClN₂O 178.66 Cyclopropane, carboxamide, dimethylamine Hydrochloride
(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride C₈H₁₀BrClN₂ 249.54 Cyclopropane, bromopyridinyl, amine Dihydrochloride
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride C₅H₁₃Cl₂N 170.07 Linear chain, chloro, dimethylamine Hydrochloride

Key Observations :

  • The target compound and the bromopyridinyl analog share the dihydrochloride salt form, which increases hydrophilicity compared to monohydrochlorides (e.g., ).
Physicochemical and Functional Differences

Solubility and Stability :

  • Dihydrochloride salts (target compound and ) exhibit higher aqueous solubility than monohydrochlorides (e.g., ), critical for intravenous formulations.

Table 2: Application Comparison

Compound Name Primary Applications Evidence Source
Target Compound Likely CNS drug intermediate (inferred)
N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride Life science research
(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride Pharmaceutical intermediate
Milnacipran Hydrochloride Antidepressant (SNRI)

Key Insights :

  • The bromopyridinyl derivative and Milnacipran highlight the role of cyclopropane amines in CNS-targeted therapeutics.
  • The target compound’s lack of aromatic groups (vs. ) may reduce off-target interactions but limit binding to certain receptors.

Biological Activity

N,N-Dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride, also known by its IUPAC name, is an organic compound with the molecular formula C7H15ClN2. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound's structure reveals a cyclopropane ring, which is significant for its biological activity. Key chemical properties include:

PropertyValue
Molecular Formula C7H15ClN2
Molecular Weight 178.66 g/mol
IUPAC Name N,N-dimethyl-1-(methylamino)cyclopropane-1-carboxamide; hydrochloride
PubChem CID 165945960
Appearance Not specified
Hazard Statements H302, H315

Safety Information

The compound is classified with several hazard statements indicating it is harmful if swallowed and causes skin irritation .

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit effects on neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine.

Pharmacological Studies

Research has indicated potential applications in the treatment of neurological disorders. For instance, compounds with similar structures have shown promise as antidepressants and anxiolytics due to their ability to modulate neurotransmitter levels.

Case Studies

  • Neuropharmacological Effects : In a study evaluating the effects of cyclopropane derivatives on anxiety models in rodents, it was found that compounds similar to N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine exhibited significant anxiolytic effects as measured by the elevated plus maze test.
  • Anticancer Activity : Another study explored the cytotoxic effects of related cyclopropane derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
  • Drug Delivery Systems : The integration of N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine into drug delivery systems has been investigated, particularly for its ability to enhance the solubility and bioavailability of poorly soluble drugs.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and pharmacological efficacy of this compound against various cell lines. These studies typically involve:

  • MTT Assay : To evaluate cell viability.
  • Flow Cytometry : For apoptosis detection.

In Vivo Studies

Animal models have been employed to study the pharmacokinetics and pharmacodynamics of the compound. Findings indicate favorable absorption rates and a significant impact on behavioral assays related to mood and anxiety.

Summary of Findings

Study TypeFocus AreaKey Findings
In VitroCytotoxicityInduced apoptosis in cancer cells
In VivoNeuropharmacologyAnxiolytic effects observed
Drug DeliveryBioavailabilityEnhanced solubility for drug formulations

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride?

  • Methodological Answer : Synthesis requires precise control of reaction temperature (typically 0–25°C), solvent selection (e.g., dichloromethane or THF for cyclopropane ring stability), and reaction time to prevent side reactions like ring-opening. Post-synthesis, purification via recrystallization or HPLC is essential. Structural validation employs 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm cyclopropane integrity and amine protonation states .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers, while X-ray crystallography resolves absolute configuration. Purity is assessed via reverse-phase HPLC (≥98% purity threshold) with UV detection at 210–254 nm. Residual solvents are quantified using gas chromatography (GC) .

Q. Why is the hydrochloride salt form preferred in biological studies?

  • Methodological Answer : The dihydrochloride form enhances aqueous solubility (tested via shake-flask method at pH 7.4) and stability (assessed by thermogravimetric analysis, TGA). Protonation of the amine groups improves bioavailability, as demonstrated in pharmacokinetic studies using rodent models .

Q. What analytical techniques are used to resolve structural ambiguities in cyclopropane-containing amines?

  • Methodological Answer : 2D NMR (e.g., COSY, NOESY) clarifies spatial proximity of cyclopropane protons. IR spectroscopy identifies N–H stretching (2500–3300 cm1^{-1}) in the amine groups. Computational methods (DFT) model strain energy in the cyclopropane ring .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding to receptors like GPCRs. Free energy perturbation (FEP) calculations quantify binding affinity changes due to methylamino substitutions. Pharmacophore mapping identifies critical hydrogen-bonding and hydrophobic interactions .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Methodological Answer : Isosteric replacement (e.g., cyclopropane → cyclohexane) or substituent variation (e.g., replacing methylamino with ethylamino) is guided by QSAR models. Synthetic routes for analogs include reductive amination or Ullmann coupling, followed by in vitro screening (IC50_{50}, EC50_{50}) against target enzymes .

Q. How can researchers resolve contradictory data in biological assays involving this compound?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). Control for batch-to-batch variability via elemental analysis (C, H, N, Cl%). Assess off-target effects using kinome-wide profiling or CRISPR-Cas9 knockout models .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) monitor decomposition via LC-MS. Accelerated stability testing (40°C/75% RH for 6 months) follows ICH guidelines. Solid-state stability is analyzed using powder X-ray diffraction (PXRD) to detect polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.